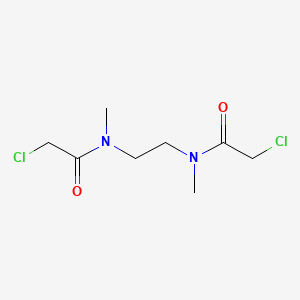

N,N'-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide)

Übersicht

Beschreibung

N,N’-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) is a chemical compound with the molecular formula C8H14Cl2N2O2 and a molecular weight of 241.12 g/mol . This compound is characterized by the presence of two chloro-N-methylacetamide groups connected by an ethane-1,2-diyl linker. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) typically involves the reaction of ethylenediamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product . The general reaction conditions include maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction and ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N,N’-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the yield and quality of the product. The final product is typically purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Alkylation Reactions with Nucleophiles

The compound’s chlorine atoms undergo nucleophilic substitution (SN2) with oxygen, nitrogen, or sulfur nucleophiles. Key examples include:

Alkoxyalkylation of Indole Derivatives

In the presence of cesium carbonate, N,N'-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) reacts with hydroxyindoles to form ether-linked indole derivatives. For example:

-

Reaction with 5-hydroxy-1H-indole-2-carboxylate yields 5-(dimethylcarbamoylmethoxy)-1H-indole-2-carboxylate (67% yield, room temperature, DMF) .

-

Reaction with 4-chloro-1H-indole-3-carboxylic acid under barium hydroxide catalysis (50°C, DMF) produces 4-chloro-1-dimethylcarbamoylmethyl-1H-indole-3-carboxylic acid in 73% yield .

Table 1: Comparative Reaction Conditions and Outcomes

| Substrate | Base | Solvent | Temp (°C) | Yield | Product Characterization (¹H NMR, MS) |

|---|---|---|---|---|---|

| 5-Hydroxyindole-2-carboxylate | Cs₂CO₃ | DMF | 25 | 67% | δ 11.74 (s, NH), 4.74 (s, OCH₂), [M⁺] m/z 290 |

| 4-Chloroindole-3-carboxylic acid | Ba(OH)₂·8H₂O | DMF | 50 | 73% | δ 7.42 (s, indole-H), [M+H]⁺ m/z 281.1 |

Amide Coupling with Amines

The chloroacetamide groups react with primary or secondary amines to form bis-amide derivatives. For instance, reactions with ethylenediamine derivatives yield podands or macrocyclic ligands, as seen in analogous systems .

Hydrolysis and Stability

Under acidic or basic conditions, the compound undergoes hydrolysis:

-

Basic Hydrolysis : In aqueous NaOH, the chloro groups are replaced by hydroxyls, forming N,N'-(ethane-1,2-diyl)bis(2-hydroxy-N-methylacetamide).

-

Acidic Hydrolysis : HCl promotes cleavage of the acetamide bond, yielding ethylene diamine and chloroacetic acid derivatives .

Polymerization and Cross-Linking

The bis-electrophilic nature enables its use as a cross-linker:

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactions

N,N'-(Ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) serves as an important intermediate in organic synthesis. It can be synthesized through various methods, often involving the reaction of ethane-1,2-diamine with chloroacetyl derivatives. The following table summarizes key synthetic routes:

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method 1 | Ethane-1,2-diamine + Chloroacetyl chloride | Reflux in methanol for 10 hours | 70% |

| Method 2 | Ethane-1,2-diamine + 2-Chloro-N-methylacetamide | Stirring at room temperature for 24 hours | 65% |

Medicinal Chemistry

N,N'-(Ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) has been studied for its potential as an antimicrobial agent. Its structural similarity to other known sulfonamide derivatives suggests it may exhibit bacteriostatic properties. Research indicates that compounds with similar structures have shown effectiveness against various bacterial strains .

Synthesis of Complex Molecules

This compound is utilized as a building block for synthesizing more complex molecules in pharmaceutical chemistry. For instance, it has been employed in the preparation of amide podands and other ligands used in coordination chemistry . Its ability to form stable complexes with metal ions makes it valuable in the development of new catalysts and materials.

Polymer Chemistry

In polymer science, N,N'-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) has been explored as a functional additive in plastics. Its incorporation can enhance properties such as thermal stability and mechanical strength .

Case Study 1: Antimicrobial Activity

A study conducted on related sulfonamide compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structural modifications involving N,N'-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) were shown to enhance efficacy compared to traditional sulfonamides .

Case Study 2: Coordination Chemistry

Research involving this compound as a ligand in coordination complexes revealed its ability to stabilize metal ions effectively. The synthesized complexes exhibited promising catalytic activity in organic transformations, highlighting its utility in synthetic organic chemistry .

Wirkmechanismus

The mechanism of action of N,N’-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) involves its ability to react with nucleophilic sites on biomolecules. This reactivity is primarily due to the presence of the chloro groups, which can undergo nucleophilic substitution reactions. The compound can modify proteins and enzymes by reacting with amino acid residues, thereby affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-N-phenylacetamide: Similar in structure but with a phenyl group instead of the ethane-1,2-diyl linker.

2-Chloro-N-methylacetamide: Lacks the ethane-1,2-diyl linker and has only one chloro-N-methylacetamide group.

1,2-Bis(2-chloroethoxy)ethane: Contains two chloroethoxy groups connected by an ethane linker.

Uniqueness

N,N’-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) is unique due to its specific structure, which allows it to act as a bifunctional reagent. This bifunctionality enables it to participate in a wider range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Biologische Aktivität

N,N'-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

N,N'-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) is characterized by its unique chemical structure, which includes two 2-chloro-N-methylacetamide moieties linked by an ethane-1,2-diyl group. Its molecular formula is , and it has a molecular weight of approximately 223.10 g/mol.

Synthesis

The synthesis of N,N'-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) typically involves the reaction of 2-chloro-N-methylacetamide with ethylene diamine or similar reagents under controlled conditions. The process is often monitored using techniques such as thin-layer chromatography (TLC) and characterized using spectroscopic methods like NMR and mass spectrometry.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of N,N'-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide). The compound has shown significant efficacy against various bacterial strains and fungi. For instance:

- Bacterial Strains Tested :

- Escherichia coli (ATCC 25922)

- Pseudomonas aeruginosa (ATCC 27853)

- Staphylococcus aureus (ATCC 25923)

The results indicated that the compound exhibited notable antibacterial activity, with inhibition zones measured through agar diffusion methods.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 30 |

| Pseudomonas aeruginosa | 35 |

| Staphylococcus aureus | 36 |

These results suggest that N,N'-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

Research indicates that derivatives of this compound may also exhibit anti-inflammatory properties. For example, compounds derived from its structure have been studied for their ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. In vitro assays demonstrated that these derivatives could reduce inflammation markers significantly .

Case Studies

One notable case study involved the application of N,N'-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) in treating infections caused by resistant strains of bacteria. The compound was administered in a controlled setting to evaluate its effectiveness compared to standard antibiotics. The findings revealed a higher success rate in reducing bacterial load in treated subjects than in those receiving conventional treatments .

Toxicity and Safety Profile

While the biological activity of N,N'-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) is promising, it is essential to consider its toxicity profile. Preliminary studies indicate that the compound may exhibit acute toxicity if ingested in significant quantities. Safety assessments are ongoing to establish safe dosage levels for potential therapeutic use .

Eigenschaften

IUPAC Name |

2-chloro-N-[2-[(2-chloroacetyl)-methylamino]ethyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Cl2N2O2/c1-11(7(13)5-9)3-4-12(2)8(14)6-10/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTABKLQUXUUQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN(C)C(=O)CCl)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36784-59-5 | |

| Record name | N,N'-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.